3-Chloropyrazin-2-ylboronic acid
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Overview
Description
(3-chloropyrazin-2-yl)boronic acid is an organoboron compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropyrazin-2-yl)boronic acid typically involves the borylation of 3-chloropyrazine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of (3-chloropyrazin-2-yl)boronic acid follows similar synthetic routes but is optimized for scale. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents are fed into the reactor at controlled rates, and the product is continuously extracted and purified .
Chemical Reactions Analysis
Types of Reactions
(3-chloropyrazin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In the case of Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
(3-chloropyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential in developing new therapeutic agents, especially in oncology.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-chloropyrazin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
(2-chloropyridin-3-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
(4-chlorophenyl)boronic acid: Contains a phenyl ring with a chlorine substituent at the 4-position.
Uniqueness
(3-chloropyrazin-2-yl)boronic acid is unique due to its pyrazine ring, which imparts different electronic properties compared to pyridine or phenyl rings. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C4H4BClN2O2 |
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Molecular Weight |
158.35 g/mol |
IUPAC Name |
(3-chloropyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H |
InChI Key |
VMUGDPWCNGYPHK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CN=C1Cl)(O)O |
Origin of Product |
United States |
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